5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide
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Overview
Description
5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is a complex organic compound with potential applications in various fields of scientific research. This compound features a triazole ring, a tert-butylphenyl group, and a nitrophenylmethylidene group, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide typically involves multi-step organic reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the tert-butylphenyl and nitrophenylmethylidene groups. Common reagents used in these reactions include hydrazine derivatives, aldehydes, and sulfur sources. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with similar structural features, used as a precursor to high-performance polymers.
NH4S and NH4S2: Compounds with similar sulfur-containing structures, studied for their stability and superionicity under extreme conditions.
Uniqueness
5-(4-Tert-butylphenyl)-4-{[(E)-(2-nitrophenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide is unique due to its combination of functional groups and the resulting chemical properties
Properties
Molecular Formula |
C19H19N5O2S |
---|---|
Molecular Weight |
381.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H19N5O2S/c1-19(2,3)15-10-8-13(9-11-15)17-21-22-18(27)23(17)20-12-14-6-4-5-7-16(14)24(25)26/h4-12H,1-3H3,(H,22,27)/b20-12+ |
InChI Key |
NAGRYZAUKULADF-UDWIEESQSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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